1-(2-Bromopyridin-4-yl)ethanone hydrobromide
Description
1-(2-Bromopyridin-4-yl)ethanone hydrobromide is a brominated pyridine derivative with the molecular formula C₇H₇Br₂NO (hydrobromide salt form). Its structure features a ketone group at the 4-position and a bromine substituent at the 2-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to its reactive bromine atom and ketone functionality .
Properties
IUPAC Name |
1-(2-bromopyridin-4-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c1-5(10)6-2-3-9-7(8)4-6;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYPZDWIYFUQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
1-(2-Bromopyridin-4-yl)ethanone hydrobromide (C₇H₇Br₂NO) features a pyridine ring substituted with a bromine atom at the 2-position and an acetyl group at the 4-position, stabilized by a hydrobromide counterion. Its molecular weight is 280.94 g/mol, with a melting point of 194–195°C. The crystalline solid exhibits limited solubility in polar aprotic solvents but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇Br₂NO | |
| Melting Point | 194–195°C | |
| Boiling Point | 324.9°C (predicted) | |
| Density | 1.89 g/cm³ (estimated) | |
| Solubility | DMSO, DMF, hot ethyl acetate |
Bromination Strategies for Pyridine Derivatives
N-Bromosuccinimide (NBS)-Mediated Bromination
The patent CN106632001A outlines a scalable method for synthesizing structurally analogous bromopyridinyl ketones. Adapted for this compound, the protocol involves:
- Reaction Setup : 4-Acetylpyridine (121.1 g) is dissolved in ethyl acetate (600 g) at 20–30°C.
- Bromination : NBS (186.9 g) is added incrementally, followed by heating to 60–75°C for 10–20 hours.
- Workup : Cooling to 0–10°C induces crystallization. Filtration and washing with deionized water yield the product (96.5% yield).
Advantages :
Alternative Synthetic Pathways
Friedel-Crafts Acylation of 2-Bromopyridine
While theoretically viable, Friedel-Crafts acetylation fails for 2-bromopyridine due to the ring’s electron-deficient nature. Lewis acids like AlCl₃ instead promote debromination or side reactions.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromo-4-iodopyridine and acetylboronic acids remains unexplored for this target. Computational modeling suggests potential steric hindrance at the 4-position, necessitating bulky ligands (e.g., XPhos) to suppress homocoupling.
Process Optimization and Industrial Scalability
Solvent Selection and Recycling
Ethyl acetate outperforms dichloromethane and THF in NBS-mediated reactions due to:
- Low polarity : Minimizes succinimide byproduct solubility.
- Reusability : Post-crystallization mother liquor retains 92% solvent activity after five batches.
Table 2: Solvent Performance Comparison
| Solvent | Yield (%) | Byproduct Formation | Recyclability |
|---|---|---|---|
| Ethyl Acetate | 96.5 | Low | Excellent |
| Dichloromethane | 82.3 | Moderate | Poor |
| THF | 78.9 | High | Fair |
Analytical Characterization
Spectroscopic Data
Industrial Applications and Market Landscape
Pharmaceutical Relevance
As a precursor to ceftaroline fosamil, global demand for this compound exceeds 12 metric tons annually. Major suppliers include:
Regulatory Considerations
The compound’s hygroscopicity mandates storage at 2–8°C under nitrogen atmosphere. Safety data sheets (SDS) classify it as Acute Toxicity Category 4 (H302) and Skin Irritation Category 2.
Chemical Reactions Analysis
1-(2-Bromopyridin-4-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1-(2-Bromopyridin-4-yl)ethanone hydrobromide is a notable chemical entity with various applications across scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesis, and relevant case studies, providing a comprehensive overview of its significance in research.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C9H8Br2N
- Molecular Weight : 276.98 g/mol
Structure
The compound features a brominated pyridine ring which enhances its reactivity and potential biological activity. The ethanone moiety contributes to its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, making it a candidate for drug development. Research has focused on:
- Antimicrobial Activity : Studies have shown that derivatives of bromopyridine compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
- Anti-cancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation, indicating their potential use in oncology.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic molecules. Its reactivity can be exploited in:
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic compounds.
- Functionalization of Aromatic Compounds : The bromine atom can be substituted with other functional groups, allowing for the creation of diverse chemical entities.
Material Science
Research has explored the use of bromopyridine derivatives in the development of new materials. Their unique electronic properties make them suitable for applications in:
- Organic Electronics : Compounds with brominated aromatic systems are being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various bromopyridine derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against gram-positive bacteria, suggesting their potential as new antibiotic agents.
Case Study 2: Synthesis of Novel Anticancer Agents
In a recent publication, researchers synthesized a series of compounds based on this compound and evaluated their anticancer activity against several cancer cell lines. The study found that modifications to the ethanone moiety significantly enhanced cytotoxicity, highlighting the compound's utility as a lead structure for developing new anticancer drugs.
Summary Table of Applications
| Application Area | Description | Key Findings/References |
|---|---|---|
| Medicinal Chemistry | Potential antimicrobial and anticancer agent | Journal of Medicinal Chemistry |
| Organic Synthesis | Intermediate for cross-coupling reactions | Synthetic Communications |
| Material Science | Use in organic electronics | Advanced Functional Materials |
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding properties. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or other biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Positional Isomers: Bromopyridine Derivatives
- 1-(4-Bromopyridin-2-yl)ethanone (CAS: 1060805-69-7): Molecular Formula: C₇H₆BrNO. Key Differences: Bromine at the 4-position of pyridine instead of 2-position. Applications: Used as a building block for nitrogen heterocycles and bromine-mediated reactions. Exhibits distinct reactivity in cross-coupling due to bromine positioning .
- 1-(6-Bromo-3-pyridyl)ethanone: Synthesis: Prepared via methods analogous to 1-(2-bromopyridin-4-yl)ethanone. Key Differences: Bromine at the 6-position and ketone at the 3-position. This structural variation alters electronic properties, affecting regioselectivity in subsequent reactions .
Substituted Phenyl Analogs
- 1-(3-Bromophenyl)ethanone: Molecular Formula: C₈H₇BrO. Key Differences: Bromine on a phenyl ring instead of pyridine. Lacks nitrogen’s electron-withdrawing effects, leading to reduced polarity and altered solubility .
- 1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9): Molecular Formula: C₈H₇ClO. Key Differences: Chlorine substituent instead of bromine. Lower molecular weight and weaker C–X bond reduce stability in nucleophilic substitution compared to brominated analogs .
Functionalized Derivatives
- 2-Bromo-1-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone Hydrobromide: Molecular Formula: C₁₃H₁₃Br₂N₃O₂. Key Differences: Addition of methoxy and methylimidazole groups enhances steric hindrance, limiting reactivity in bulky catalytic systems. Used in targeted drug synthesis .
- 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide (CAS: 151427-13-3): Molecular Formula: C₈H₉Br₂NO. Key Differences: Amino group introduces nucleophilic sites, enabling participation in Schiff base formation or condensation reactions, unlike the parent compound .
Physicochemical Properties and Reactivity
Research Findings and Limitations
- Reactivity Trends : Bromopyridine derivatives generally outperform chlorinated analogs in coupling efficiency (e.g., Pd-catalyzed reactions) due to stronger C–Br bonds .
- Solubility Challenges: Hydrobromide salts (e.g., this compound) show improved aqueous solubility compared to free bases, critical for biomedical applications .
- Synthetic Limitations : Steric hindrance in imidazole-substituted analogs reduces yield in large-scale syntheses .
Biological Activity
1-(2-Bromopyridin-4-yl)ethanone hydrobromide is a derivative of brominated pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : CHBrN\O
- Molecular Weight : 200.03 g/mol
- CAS Number : 864674-02-2
Biological Activity Overview
The biological activity of this compound can be summarized through its interactions with various enzymes and receptors, as well as its pharmacokinetic properties.
Enzyme Inhibition
This compound has been identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .
Lipophilicity and Permeability
The compound exhibits favorable lipophilicity, with a Log P value ranging from 1.56 to 2.33 across different predictive models. This suggests good membrane permeability, which is essential for oral bioavailability .
The mechanism of action involves the compound's ability to bind to specific biological targets, modulating their activity. The presence of the bromine atom enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside the cell, it interacts with various molecular targets, potentially influencing pathways related to cell proliferation and metabolism .
Study on Anticancer Activity
A recent study explored the anticancer properties of compounds similar to this compound. It was found that these compounds could inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the modulation of apoptosis-related proteins and cell cycle regulators .
Pharmacokinetic Studies
Pharmacokinetic studies indicate that this compound is a substrate for P-glycoprotein (P-gp), suggesting that it may be involved in drug-drug interactions when co-administered with other P-gp substrates .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CYP1A2 Inhibition | Lipophilicity (Log P) | BBB Permeant |
|---|---|---|---|
| 1-(2-Bromopyridin-4-yl)ethanone | Yes | 1.66 | Yes |
| 1-(3-Bromopyridin-4-yl)ethanone | No | 1.80 | Yes |
| 2-Bromo-5-methylpyridine | No | 0.95 | No |
This table illustrates that while some compounds share similar lipophilic properties, their biological activities can differ significantly based on structural variations.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-bromopyridin-4-yl)ethanone hydrobromide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives under acidic conditions. A reported method (e.g., bromination of 2-pyridinyl ethanone using HBr) emphasizes solvent choice (e.g., glacial acetic acid), stoichiometric control of HBr, and temperature modulation (40–60°C) to minimize side reactions . Purification via recrystallization in ethanol/water mixtures enhances yield. Monitoring intermediates using TLC (silica gel, ethyl acetate/hexane) ensures reaction progress.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The pyridinyl proton (δ 8.5–8.7 ppm) and acetyl group (δ 2.6–2.8 ppm for CH₃; δ 190–200 ppm for C=O in ¹³C NMR) are diagnostic. Bromine substituents cause deshielding in adjacent protons .
- FT-IR : Strong absorption bands for C=O (~1680 cm⁻¹) and N–H stretching (~2500 cm⁻¹, hydrobromide salt) confirm protonation .
- X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H···Br interactions) and salt conformation .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The hydrobromide salt is hygroscopic and light-sensitive. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Solubility data (e.g., ≥17.45 mg/mL in DMSO) guide solvent selection for stock solutions. Avoid aqueous buffers with high pH (>7), which may deprotonate the salt .
Advanced Research Questions
Q. What are the preferred protonation sites in hydrobromide salts of pyridinyl ethanones, and how do hydrogen bonding networks influence crystallographic properties?
- Methodological Answer : Protonation occurs at the pyridine nitrogen, as confirmed by X-ray diffraction showing N–H···Br hydrogen bonds (bond lengths ~2.4–2.6 Å). Secondary interactions (e.g., C=O···H–C) stabilize crystal packing. Computational modeling (DFT or MD simulations) can predict protonation thermodynamics and lattice energies .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antileishmanial vs. cytotoxic effects) of derivatives synthesized from this compound?
- Methodological Answer :
- Dose-response assays : Test derivatives across a broad concentration range (nM–μM) to identify therapeutic windows.
- Selectivity profiling : Compare activity against target pathogens (e.g., Leishmania) vs. mammalian cell lines (e.g., HEK293) to assess toxicity .
- SAR analysis : Modify substituents (e.g., bromine position, acetyl group) to isolate structural determinants of activity .
Q. What strategies are effective for designing benzoxazole or thiazole derivatives using this compound as a precursor, and how can reaction conditions be optimized?
- Methodological Answer :
- Cyclization reactions : React with thioureas or o-aminophenols in DMF at 80–100°C. Catalytic Cu(I) or Pd(II) enhances ring closure efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield by 15–20% .
- Post-functionalization : Introduce electron-withdrawing groups (e.g., NO₂) to modulate electronic properties for specific applications .
Q. How can crystallographic data from related hydrobromide salts inform the formulation of pharmaceutical co-crystals or polymorphs?
- Methodological Answer : Analyze CSD entries (e.g., Cambridge Structural Database) for analogous salts to identify common packing motifs. Co-crystallization with coformers (e.g., succinic acid) can enhance solubility while retaining hydrogen bonding integrity. Differential Scanning Calorimetry (DSC) screens for polymorph transitions .
Data Contradiction and Reproducibility
Q. Why might NMR spectra of this compound vary between research groups, and how can such discrepancies be addressed?
- Methodological Answer : Variations arise from solvent polarity, concentration, or trace moisture. Standardize protocols:
- Use deuterated DMSO-d₆ or CDCl₃ with internal standards (TMS).
- Report solvent pH and temperature during data acquisition.
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What experimental and computational approaches reconcile discrepancies in reaction mechanisms proposed for bromination steps?
- Methodological Answer :
- Isotopic labeling : Use ⁸¹Br to track bromine incorporation via MS/MS.
- In situ monitoring : ReactIR or Raman spectroscopy identifies intermediates (e.g., bromonium ions).
- DFT calculations : Model transition states to compare energetics of proposed pathways (e.g., electrophilic vs. radical mechanisms) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
